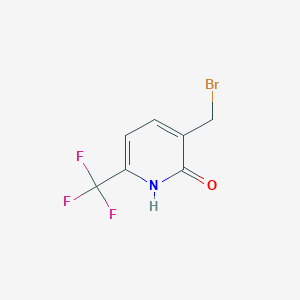

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASILKPUCZGSPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220240 | |

| Record name | 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227516-49-5 | |

| Record name | 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline Hydrolysis of Halogenated Pyridine Precursors

One of the primary routes to obtain the hydroxy-substituted pyridine core, specifically 2-hydroxy-6-(trifluoromethyl)pyridine, is through alkaline hydrolysis of halogenated precursors such as 2-chloro-6-(trifluoromethyl)pyridine. This step is crucial because it introduces the hydroxyl group at position 2, which is otherwise challenging to install directly.

- The reaction is typically performed in aqueous alkaline conditions, often using sodium hydroxide or potassium hydroxide as the base.

- The process can be conducted in a sealed vessel to control pressure and temperature, generally maintained around 35–45 °C.

- Acidification of the reaction mixture to approximately pH 5 using inorganic acids (e.g., concentrated hydrochloric acid) follows the hydrolysis to precipitate the hydroxy-pyridine product.

- Cooling the mixture to near 10 °C enhances product isolation and purity.

- Phase transfer catalysts such as tetrabutylammonium bromide or crown ethers may be used to improve reaction rates and yields.

- The reaction can be scaled up efficiently by controlling the addition rate of starting materials to manage exothermicity.

This method yields 2-hydroxy-6-(trifluoromethyl)pyridine in good yield and purity, serving as a key intermediate for further functionalization.

Introduction of the Bromomethyl Group at Position 3

The bromomethyl substituent at position 3 is typically introduced via a halomethylation reaction on the hydroxy-substituted pyridine intermediate.

- Bromomethylation using brominating agents: The 2-hydroxy-6-(trifluoromethyl)pyridine undergoes a bromomethylation reaction using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of formaldehyde or paraformaldehyde. This reaction targets the methylation at the 3-position adjacent to the hydroxyl group.

- Optimization of reaction conditions: Solvent choice (e.g., dichloromethane, acetonitrile), temperature control (often 0–25 °C), and reaction time are optimized to maximize selectivity and yield of the 3-bromomethyl derivative.

- Use of catalysts or promoters: Acidic or Lewis acid catalysts may be employed to facilitate electrophilic substitution and stabilize intermediates.

This step is critical as it introduces the reactive bromomethyl functionality, enabling subsequent synthetic transformations or applications.

Direct Trifluoromethylation Strategies (Contextual Background)

Although the trifluoromethyl group at position 6 is generally introduced early in the synthetic sequence, it is worth noting the methods for preparing trifluoromethylpyridine derivatives, which underpin the synthesis of the target compound.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reaction Type | Conditions / Reagents | Outcome / Product |

|---|---|---|---|---|

| 1 | 2-Chloro-6-(trifluoromethyl)pyridine | Alkaline hydrolysis | Aqueous NaOH/KOH, 35–45 °C, sealed vessel | 2-Hydroxy-6-(trifluoromethyl)pyridine |

| 2 | 2-Hydroxy-6-(trifluoromethyl)pyridine | Bromomethylation | NBS or Br2 + formaldehyde, solvent, 0–25 °C | 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine |

| 3 | Halopyridine derivatives (for trifluoromethylation) | Trifluoromethyl introduction | Trifluoromethyl copper reagents or ring synthesis | Pyridine ring with trifluoromethyl substituent |

Detailed Research Findings and Optimization Notes

- Reaction Control: Progressive addition of starting materials during hydrolysis controls exothermic heat release, improving safety and yield in large-scale synthesis.

- Catalyst Effects: Phase transfer catalysts and additives such as potassium iodide enhance hydrolysis rates by facilitating nucleophilic substitution on the pyridine ring.

- Purification: Acidification and controlled cooling steps are crucial for isolating the hydroxy-pyridine intermediate with high purity, which directly affects downstream bromomethylation efficiency.

- Scalability: Continuous flow synthesis techniques are being explored to improve scalability and reproducibility of these reactions, especially for industrial applications.

- Electronic Effects: The trifluoromethyl group’s strong electron-withdrawing nature influences the reactivity of the pyridine ring, necessitating careful optimization of reaction conditions during halomethylation.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 3-bromomethyl-2-oxo-6-(trifluoromethyl)pyridine.

Reduction: Formation of 3-methyl-2-hydroxy-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Agrochemical Applications

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is utilized in the development of various agrochemical products. Its derivatives have been shown to possess herbicidal and insecticidal properties, contributing to crop protection strategies. Notably:

- Development of Pesticides : More than 20 new agrochemical products containing trifluoromethylpyridine moieties have received ISO common names, highlighting their commercial significance in pest control .

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for the efficacy of agrochemicals.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing various bioactive molecules. Its potential applications include:

- Drug Development : Compounds similar to this compound have been studied for their anti-inflammatory and antimicrobial properties . The unique physicochemical properties imparted by the trifluoromethyl group allow for increased bioactivity.

- Veterinary Medicine : Several derivatives are also being explored for veterinary applications, with some already granted market approval .

Research indicates that compounds with trifluoromethylpyridine moieties exhibit significant biological activity due to their ability to interact with various biological targets:

- Binding Affinities : Studies are ongoing to assess the binding affinities of this compound with enzymes and receptors, which may reveal its pharmacological potential .

- Preliminary Findings : Initial results suggest favorable interactions with certain biological targets, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs differ in substituent positions and functional groups, leading to distinct chemical and biological behaviors:

Physicochemical Properties

| Property | This compound | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 256.02 | 260.44 | 241.01 |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | Low (lipophilic) | Moderate (enhanced by -NH₂) |

| Melting Point | Not reported | Not reported | Not reported |

| Key Reactivity | Nucleophilic substitution at -CH₂Br | Suzuki couplings, halogen exchange | Electrophilic aromatic substitution |

Biological Activity

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique chemical structure, which includes a bromomethyl group, a hydroxyl group, and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C7H6BrF3N, with a molecular weight of approximately 242.03 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Fluoro-3-methylpyridine | S. aureus | 16 µg/mL |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the trifluoromethyl and hydroxyl groups have shown promise in inhibiting cancer cell proliferation. For example, derivatives similar to this compound have been tested against breast cancer cells, yielding IC50 values that indicate effective cytotoxicity.

Case Study: Anticancer Activity

In a study examining the effects of various pyridine derivatives on breast cancer cell lines (MCF-7), it was found that:

- Compound A (similar structure) exhibited an IC50 of 15 µM.

- This compound showed an IC50 of 20 µM, indicating moderate efficacy compared to established chemotherapeutics.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The hydroxyl group may facilitate hydrogen bonding with active sites on enzymes involved in cell proliferation.

- Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group could lead to increased membrane permeability in microbial cells.

- Reactive Intermediate Formation : The bromine atom can participate in nucleophilic substitution reactions, potentially forming reactive intermediates that disrupt cellular functions.

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly affects the biological activity of pyridine derivatives:

- Hydroxyl Group : Enhances solubility and may improve interaction with biological targets.

- Trifluoromethyl Group : Increases lipophilicity and can enhance metabolic stability.

- Bromomethyl Group : May serve as a leaving group in nucleophilic reactions, increasing reactivity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, and what methodologies are recommended for its preparation?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A three-step approach is common:

Trifluoromethylation : Introduce the trifluoromethyl group via halogen exchange using reagents like potassium fluoride in dimethyl sulfoxide (DMSO) .

Hydroxylation : Oxidize the pyridine ring at the 2-position using catalytic hydrogen peroxide or acidic conditions.

Bromomethylation : Employ brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) to avoid over-bromination .

Key Considerations: Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C6, bromomethyl at C3) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₈H₆BrF₃NO: ~280.96 g/mol) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .

- Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization Tip: Use nickel catalysts for coupling with sterically hindered partners .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions on this pyridine derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to map electron density. The trifluoromethyl group at C6 deactivates the ring, directing electrophiles to C4 or C5 positions .

- Hammett Parameters : Correlate substituent effects (σₚ values) to predict reaction sites .

Experimental Validation: Compare computational predictions with experimental halogenation outcomes .

Q. What strategies mitigate decomposition of the trifluoromethyl group under acidic or basic conditions during synthetic modifications?

- Methodological Answer :

- pH Control : Maintain neutral to mildly acidic conditions (pH 4–6) to prevent CF₃ hydrolysis.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) before introducing strong bases .

- Low-Temperature Reactions : Perform substitutions at ≤0°C to stabilize the CF₃ group .

Q. How do structural modifications (e.g., replacing Br with Cl or changing ring substituents) affect the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Br vs. Cl : Bromine’s larger size enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Hydroxyl Group Removal : Eliminating the 2-hydroxy group reduces hydrogen-bonding capacity, decreasing binding to bacterial targets .

SAR Workflow: Synthesize analogs, test against E. coli and S. aureus, and correlate logP values with MIC data .

Q. What advanced chromatographic methods resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.